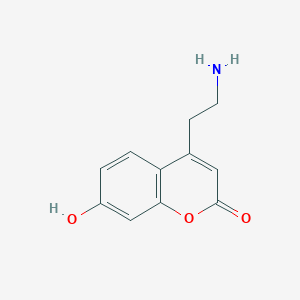

4-(2-氨基乙基)-7-羟基-2H-色烯-2-酮

描述

4-(2-Aminoethyl)-7-hydroxy-2H-chromen-2-one (4-AE7HC) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a chromen-2-one derivative, a type of heterocyclic compound that is composed of an aromatic ring and a carbonyl group. 4-AE7HC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学研究应用

合成和表征

- 一项研究探索了 4-羟基-3-硝基-2H-色烯-2-酮的配位化合物及其混合配体配合物的合成,重点介绍了它们的抗菌和细胞毒活性。这些化合物表现出良好的细胞毒活性,表明具有潜在的生物医学应用 (Aiyelabola 等,2017).

催化和有机合成

- 使用 4-羟基香豆素衍生物开发了新型聚苯乙烯负载的 TBD 催化剂。这些催化剂有效地用于迈克尔加成反应,展示了它们在有机合成和药物应用中的潜力 (Alonzi 等,2014).

比色传感

- 开发了一种基于 4-((2-氨基苯基)氨基)-3-硝基-2H-色烯-2-酮的比色传感器,用于选择性检测水溶液中的 Cu2+ 和 CN−。这突出了 2H-色烯-2-酮衍生物在环境监测和化学传感中的应用 (Jo 等,2014).

绿色化学和合成

- 纳米纤维海泡石用于催化 2-氨基-4H-色烯衍生物(包括 4-羟基-2H-色烯-2-酮)在生态友好条件下的合成。这种方法具有高产率和可重复使用性等优势,有助于可持续化学实践 (Mohammadinezhad & Akhlaghinia,2018).

抗癌研究

- 使用 4-羟基-2H-色烯-2-酮合成的 2-氨基-4-芳基-5-氧代-4,5-二氢吡喃[3,2-c]色烯衍生物的研究表明,对各种癌细胞系具有显着的抗癌活性。这表明此类化合物在开发新的癌症疗法中具有潜力 (El-Agrody 等,2020).

生物活性

- 通过 Hantzsch 反应制备的 4-羟基-2H-色烯-2-酮的氨噻唑衍生物因其潜在的生物活性而受到研究,表明它们在药物化学中的应用 (Sukdolak 等,2006).

作用机制

Target of Action

A structurally similar compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

Aebsf, a similar compound, is known to covalently modify the hydroxyl of serine residues, causing an additional 1830354 Da to be added to each modified residue . This modification can inhibit the function of the target enzymes.

Biochemical Pathways

The inhibition of proteases by aebsf can affect multiple biochemical pathways, particularly those involving protein digestion, immune response, and blood clotting .

Pharmacokinetics

Aebsf is known to be water-soluble , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of proteases by aebsf can lead to changes in various biological processes, including digestion, immune response, and blood clotting .

Action Environment

Aebsf is known to be more stable at low ph values , suggesting that the acidity of the environment could influence its action and stability.

属性

IUPAC Name |

4-(2-aminoethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGGABMGJWSQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one | |

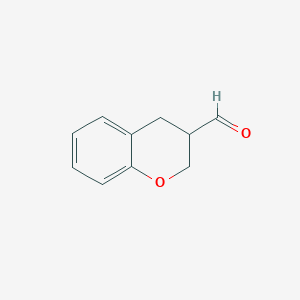

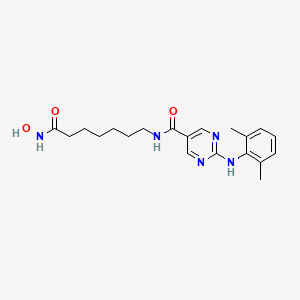

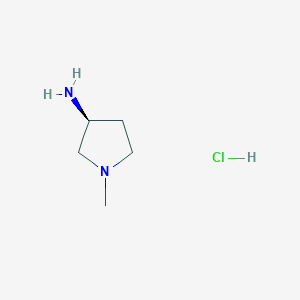

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

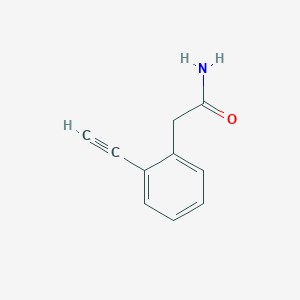

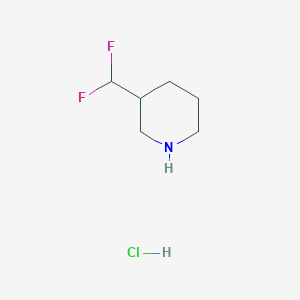

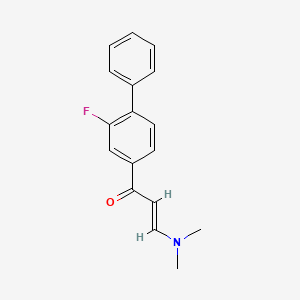

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)